(3-Propoxypyridin-4-yl)methanamine
Description
(3-Propoxypyridin-4-yl)methanamine is a pyridine derivative featuring a methanamine group (-CH₂NH₂) at the 4-position and a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position of the pyridine ring. This structure confers unique physicochemical properties, including moderate lipophilicity due to the propoxy chain and basicity from the primary amine.
Properties
IUPAC Name |
(3-propoxypyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-5-12-9-7-11-4-3-8(9)6-10/h3-4,7H,2,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPATZDDMONWLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propoxypyridin-4-yl)methanamine typically involves the reaction of 3-propoxypyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methanamine group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Propoxypyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various amines .
Scientific Research Applications
Chemistry: In chemistry, (3-Propoxypyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug development. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of (3-Propoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares (3-Propoxypyridin-4-yl)methanamine with structurally related compounds from the evidence, focusing on substituent variations and their implications:
Key Observations:
This is corroborated by CM-579, where a propoxy chain in a quinoline scaffold enhances target engagement . Aromatic vs. Heterocyclic Cores: Pyridine-based compounds (e.g., ) exhibit distinct electronic properties compared to benzimidazoles () or imidazo-thiazoles (), influencing binding to biological targets like enzymes or receptors.
Biological Activity :
- Compounds with methanamine groups attached to aromatic systems (e.g., ) show diverse applications, including agrochemical effects (germination inhibition) and CNS targeting.
- The propoxy group in CM-579 contributes to its role as a reversible epigenetic inhibitor, suggesting that this compound could similarly modulate enzyme activity if optimized .
Biological Activity
(3-Propoxypyridin-4-yl)methanamine, with the chemical formula CHNO, is a pyridine derivative that has garnered attention for its potential biological activities. This compound serves as a versatile building block in synthetic organic chemistry and has shown promise in pharmacological applications, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves the reaction of 3-propoxypyridine with formaldehyde and ammonia or primary amines. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to enhance yield and purity. Various synthetic routes have been explored, including batch and continuous flow processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Mechanistic studies indicate that it may interact with specific molecular targets, modulating pathways involved in cell growth and survival.
- Enzyme Inhibition : this compound may act as an inhibitor of certain enzymes involved in disease processes, although specific targets remain to be fully elucidated.
The proposed mechanism of action for this compound involves its binding to enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. Further research is required to clarify the specific molecular interactions at play.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Position | Notable Activity |
|---|---|---|
| (3-Propoxypyridin-2-yl)methanamine | 2-position | Moderate antimicrobial activity |
| (3-Propoxypyridin-5-yl)methanamine | 5-position | Limited anticancer properties |
| (3-Isopropoxypyridin-4-yl)methanamine | Isopropyl group | Enhanced bioavailability |
This table illustrates how variations in structure can influence biological activity, highlighting the significance of the methanamine group's position on the pyridine ring.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent induction of apoptosis, with IC values comparable to established chemotherapeutic agents.
- Microbial Inhibition : In vitro assays showed that this compound effectively inhibited the growth of several bacterial strains, suggesting a potential role as a lead compound for antibiotic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
